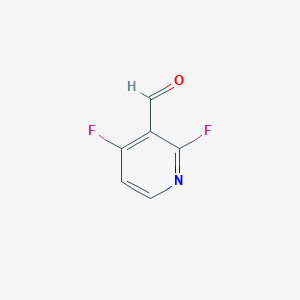

2,4-Difluoronicotinaldehyde

Overview

Description

2,4-Difluoronicotinaldehyde is an organic compound with the molecular formula C6H3F2NO . Its average mass is 143.091 Da and its monoisotopic mass is 143.018265 Da .

Molecular Structure Analysis

The molecular structure of 2,4-Difluoronicotinaldehyde consists of 6 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . Further details about its structure, such as bond lengths and angles, would require more specific resources such as crystallographic data or computational chemistry analyses.Scientific Research Applications

Fluorination in Organic Synthesis

Fluorine atoms are increasingly being introduced into organic molecules due to their significant roles in life science and materials science. Difluoromethyl and monofluoromethyl groups, similar to 2,4-Difluoronicotinaldehyde, enhance the properties of target molecules. Various CF2H- and CH2F-containing pharmaceuticals and agrochemicals have been developed, demonstrating the utility of these groups in synthetic design (Hu, Zhang, & Wang, 2009).

Chemical Sensing and Detection

Innovative applications in chemical sensing and detection have been explored with compounds structurally related to 2,4-Difluoronicotinaldehyde. For example, heteroaryl-substituted air-tolerant diphosphacyclobutane-2,4-diyls have been used effectively for capturing hydrogen fluoride, indicating potential applications for the detection of HF and the development of fluorine technology (Ueta, Mikami, & Ito, 2015).

Fluorinated Compounds in Molecular Sensing

Fluorinated compounds, such as those based on 2,4-Difluoronicotinaldehyde, have been utilized in molecular sensors and photosensitizers for solar cells. BF2-based fluorophores, including BODIPY and BOPHY, exhibit features like high quantum yields, fine-tuned absorption, and emission spectra, demonstrating the potential of fluorinated compounds in diverse research areas (Bismillah & Aprahamian, 2021).

Environmental Remediation

The removal of toxic pollutants like 2,4-dichlorophenol from wastewater using immobilized enzymes has been studied. This research showcases the potential of enzyme-based systems for the removal of hazardous substances, providing insights into the environmental applications of fluorine-containing compounds (Wang et al., 2015).

Safety And Hazards

While specific safety data for 2,4-Difluoronicotinaldehyde is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures. This often includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .

properties

IUPAC Name |

2,4-difluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEBQLYVUCEZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719188 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoronicotinaldehyde | |

CAS RN |

1227564-60-4 | |

| Record name | 2,4-Difluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)

![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)

![tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1425031.png)

![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)